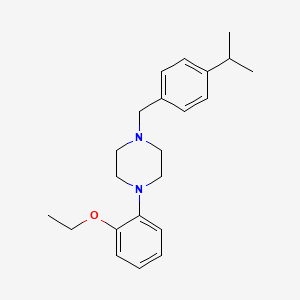

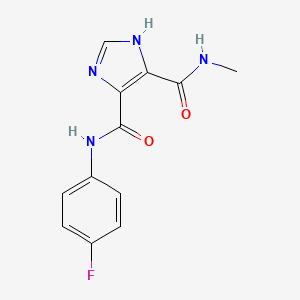

![molecular formula C16H23N5 B5860864 N-(2,3-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5860864.png)

N-(2,3-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine

Vue d'ensemble

Description

N-(2,3-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine, also known as DTG, is a chemical compound that has gained considerable attention in scientific research due to its potential therapeutic applications. DTG belongs to the class of spiro compounds and has a unique chemical structure that makes it a promising candidate for drug development.

Applications De Recherche Scientifique

Synthesis and Evaluation in Neurology

N-(2,3-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine and its derivatives have been a focal point in the synthesis and evaluation for medical applications, particularly in neurology. Xiang Ma et al. (2009) synthesized and investigated four groups of 2,4-diamino-1,3,5-triazine derivatives, including 5-Aryl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamines, for their neuronal sodium channels binding activity. This research underscores the potential of these compounds in managing central nervous system-related disorders like neuropathic pain, epilepsy, and cerebral ischemic disorders due to their ability to interfere with ion flux by blocking neuronal sodium channels (Ma et al., 2009).

Chemical Synthesis and Structural Analysis

On a more fundamental level, these compounds have been the subject of extensive chemical synthesis and structural analysis. Studies like those conducted by Kalyan Kumar Bhattagharya et al. (1979) and W. Wendelin et al. (1980) have delved into the syntheses of various derivatives, examining their structural aspects through methods like acid-catalyzed spiroannulation and the reaction of guanidine with different ketones. These investigations not only provide deeper insights into the chemical properties of these compounds but also expand the repertoire of synthetic methodologies for triazine derivatives (Bhattagharya & Sen, 1979) (Wendelin et al., 1980).

Applications in Pesticide Development

Furthermore, these compounds have seen applications in pesticide development. Research indicated by Harrison et al. (1973) presents 1,3,5-Triazapenta-1,4-dienes as a new group of biologically active compounds, with discussions around their general methods of preparation, physical and chemical properties, and structure-activity relationships in laboratory tests against various pests. This highlights the potential utility of triazine derivatives in the agricultural sector (Harrison et al., 1973).

Crystallographic Studies

Crystallographic studies, such as those by M. Islam et al. (2015), also play a crucial role in comprehending the molecular structure and properties of these compounds. Investigations into the crystal structure of derivatives like 7,11-bis(2,4-dichlorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane -1,3,5,9-tetraone provide valuable information on molecular geometry, electronic properties, and intramolecular interactions. These studies are pivotal in tailoring the properties of these compounds for specific applications (Islam et al., 2015).

Propriétés

IUPAC Name |

4-N-(2,3-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5/c1-11-7-6-8-13(12(11)2)18-15-19-14(17)20-16(21-15)9-4-3-5-10-16/h6-8H,3-5,9-10H2,1-2H3,(H4,17,18,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMAXWPDQDAEIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=NC3(CCCCC3)N=C(N2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-isopropyl 2-methyl 5-{[(5-ethyl-3-thienyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5860801.png)

![2-[4-(benzyloxy)phenoxy]-N'-(2-ethoxy-5-methoxybenzylidene)propanohydrazide](/img/structure/B5860807.png)

![9-anthracenecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5860809.png)

![5-chloro-8-[(4-chlorobenzyl)oxy]quinoline](/img/structure/B5860815.png)

![2-(4-nitrophenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5860818.png)

![3-amino-6,6,7-trimethyl-1-thioxo-5,6,7,8-tetrahydro-1H-thiopyrano[3,4-c]pyridine-4-carbonitrile](/img/structure/B5860868.png)

![1-[(2-chloro-5-methylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5860879.png)